
1,1-Dimethoxyheptane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxyheptane-2,4-dione is an organic compound with the molecular formula C9H20O2. It is a derivative of heptane, characterized by the presence of two methoxy groups and a dione functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1,1-Dimethoxyheptane-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of heptanal with methanol in the presence of an acid catalyst to form the dimethyl acetal, followed by oxidation to introduce the dione functionality. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1-Dimethoxyheptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, forming diols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dimethoxyheptane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of flavors, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethoxyheptane-2,4-dione involves its interaction with various molecular targets. The methoxy and dione groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparación Con Compuestos Similares
1,1-Dimethoxyheptane-2,4-dione can be compared with other similar compounds, such as:
1,1-Dimethoxyhexane-2,4-dione: A shorter-chain analog with similar reactivity but different physical properties.
1,1-Dimethoxyheptane-3,5-dione: A positional isomer with different reactivity due to the location of the dione groups.
Heptane-2,4-dione: Lacks the methoxy groups, leading to different chemical behavior and applications.
Propiedades
Fórmula molecular |
C9H16O4 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
1,1-dimethoxyheptane-2,4-dione |
InChI |
InChI=1S/C9H16O4/c1-4-5-7(10)6-8(11)9(12-2)13-3/h9H,4-6H2,1-3H3 |
Clave InChI |
OWGYEEFHIAWUAM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC(=O)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


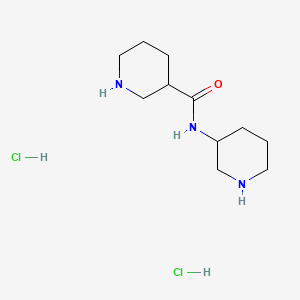
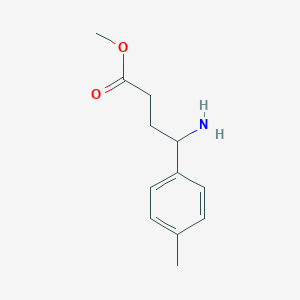
![5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15318935.png)


![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
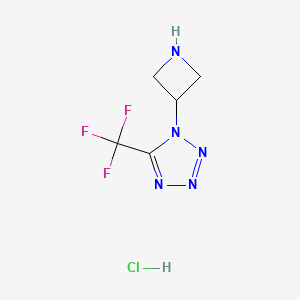
![2-Fluoro-6-[(methylamino)methyl]phenol](/img/structure/B15318959.png)
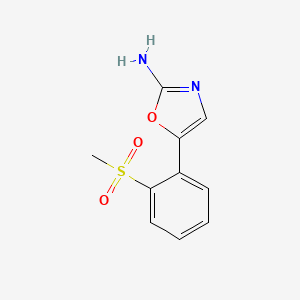
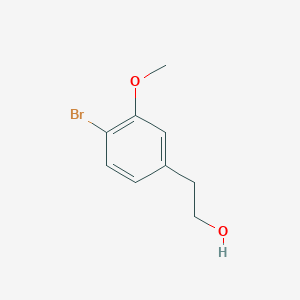

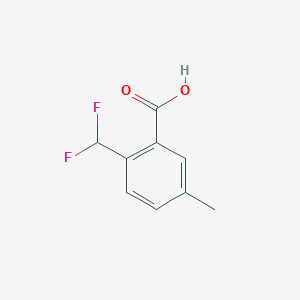
![Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride](/img/structure/B15318984.png)
![2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
